2-(Bromomethyl)-5-chloro-1,3-thiazole
Overview
Description
2-(Bromomethyl)-5-chloro-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with bromomethyl and chloro groups. Thiazoles are a class of organic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromomethyl and chloro substituents makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chloro-1,3-thiazole typically involves the bromomethylation of 5-chloro-1,3-thiazole. One common method includes the reaction of 5-chloro-1,3-thiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure the complete formation of the bromomethylated product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-chloro-1,3-thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines substituted at the bromomethyl position.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-thiazole largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-chloro-1,3-thiazole
- 2-(Bromomethyl)-4-chloro-1,3-thiazole
- 2-(Bromomethyl)-5-methyl-1,3-thiazole
Comparison:
- 2-(Bromomethyl)-5-chloro-1,3-thiazole is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and selectivity in chemical reactions.
- 2-(Chloromethyl)-5-chloro-1,3-thiazole lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
- 2-(Bromomethyl)-4-chloro-1,3-thiazole has the chloro substituent at a different position, which can influence its electronic properties and reactivity.
- 2-(Bromomethyl)-5-methyl-1,3-thiazole replaces the chloro group with a methyl group, altering its steric and electronic characteristics .
Properties
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-1-4-7-2-3(6)8-4/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQUUAZCBTKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532203 | |
Record name | 2-(Bromomethyl)-5-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-79-3 | |
Record name | 2-(Bromomethyl)-5-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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